molecular formula C15H14ClFN2O2S B5772321 1-(3-Chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea

1-(3-Chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea

Cat. No.: B5772321
M. Wt: 340.8 g/mol
InChI Key: FSZIZDJNVRATMG-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a unique combination of chloro, fluoro, and dimethoxy substituents on its phenyl rings, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: In the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chloro, fluoro, and dimethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)-3-phenylthiourea
  • 1-(4-Fluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea
  • 1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)thiourea

Uniqueness

1-(3-Chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea is unique due to the specific combination of chloro, fluoro, and dimethoxy substituents. These groups can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2S/c1-20-10-4-6-14(21-2)13(8-10)19-15(22)18-9-3-5-12(17)11(16)7-9/h3-8H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZIZDJNVRATMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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